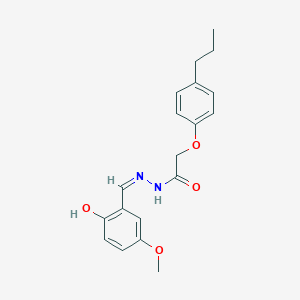![molecular formula C19H21FN2O B6059104 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B6059104.png)
4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone, also known as FLB-457, is a chemical compound that has gained significant attention in the field of neuroscience research. It belongs to the class of benzamide derivatives and acts as a selective antagonist of the dopamine D2 receptor.
作用机制
4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone acts as a selective antagonist of the dopamine D2 receptor, which is a G-protein coupled receptor that is involved in the regulation of dopamine neurotransmission. By blocking the D2 receptor, 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone reduces the activity of dopamine in the brain, which can have therapeutic effects in certain neurological disorders.
Biochemical and Physiological Effects:
4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce dopamine release in the striatum, which is a key brain region involved in the regulation of movement and reward. 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone has also been shown to reduce the activity of the mesolimbic dopamine system, which is involved in the regulation of reward and motivation. These effects have been linked to the therapeutic effects of 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone in certain neurological disorders.
实验室实验的优点和局限性
4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone has several advantages for lab experiments. It is a selective antagonist of the dopamine D2 receptor, which allows for specific targeting of this receptor in animal models. 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone also has good bioavailability and pharmacokinetics, which makes it suitable for in vivo studies. However, 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure in animal models. 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone also has some off-target effects on other receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as schizophrenia and addiction. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and glutamate systems, which are also implicated in these disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone and its potential off-target effects. Overall, 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone has the potential to be a valuable tool for neuroscience research and the development of new treatments for neurological disorders.
合成方法
The synthesis method of 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone involves the condensation of 2-fluorobenzylamine and 1-(2-phenylethyl)-2-pyrrolidinone in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain the pure compound. This method has been optimized to obtain a high yield of 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone with good purity.
科学研究应用
4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone has been extensively studied in the field of neuroscience research due to its selective antagonism of the dopamine D2 receptor. It has been used to investigate the role of dopamine in various neurological disorders such as schizophrenia, Parkinson's disease, and addiction. 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone has also been used to study the mechanism of action of antipsychotic drugs and to develop new treatments for these disorders.
属性
IUPAC Name |
4-[(2-fluorophenyl)methylamino]-1-(2-phenylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c20-18-9-5-4-8-16(18)13-21-17-12-19(23)22(14-17)11-10-15-6-2-1-3-7-15/h1-9,17,21H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFYJVXDNNCZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Fluorophenyl)methylamino]-1-(2-phenylethyl)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(2-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6059031.png)
![7-(2,3-dimethoxybenzyl)-2-(2-thienylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6059037.png)
![3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6059048.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyrazinyl)-3-piperidinyl]propanamide](/img/structure/B6059061.png)
![1-(3-chlorophenyl)-4-[1-(2,5-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6059063.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6059066.png)
![1-(2-phenylethyl)-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6059067.png)
![ethyl 2-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B6059069.png)
![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B6059071.png)
![1-(2-methoxyethyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6059075.png)
![ethyl 4-(3-phenylpropyl)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B6059086.png)

![3-(3-fluorophenyl)-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1-(4-methoxyphenyl)-1H-pyrazole](/img/structure/B6059109.png)
![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6059123.png)